molecular formula C20H25Cl2N5O3S B2418778 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1331191-28-6

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2418778
CAS No.: 1331191-28-6
M. Wt: 486.41
InChI Key: DCTCJWGIQQQWKG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with a molecular formula of C17H12BrClN4O3S . It contains several functional groups, including a benzothiazole ring, a pyrazole ring, and an amide group .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can give insights into the types of bonds present .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various analytical techniques. For example, mass spectrometry can provide the molecular weight of the compound . NMR and IR spectroscopy can provide information about the compound’s structure .

Scientific Research Applications

Related Compound Research Applications

Metabolism and Disposition Studies

Compounds with intricate structures similar to "N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride" are often subjects of metabolism and disposition studies. For instance, the study on "Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist, in Humans" by Renzulli et al. (2011) examines the pharmacokinetics, metabolism, and excretion patterns of a novel compound designed for insomnia treatment. Such studies are crucial for understanding the safety, efficacy, and potential therapeutic applications of new drugs (Renzulli et al., 2011).

Toxicology and Safety Evaluation

Research often focuses on evaluating the toxicological profile and safety of novel compounds. For example, studies on the environmental exposure and human safety of various chemical agents, such as organophosphorus and pyrethroid pesticides in children and adults, provide insight into the potential risks and regulatory considerations for chemical compounds. Understanding the toxicological impact of chemicals is essential for their development and use in various applications (Babina et al., 2012).

Diagnostic and Therapeutic Applications

Compounds with specific binding affinities can be utilized in diagnostic imaging or as therapeutic agents targeting particular biological pathways or receptors. For instance, "Sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide of patients with suspected primary breast cancer: first clinical results" by Caveliers et al. (2002) explores the use of a compound for imaging breast tumors, highlighting the potential of such compounds in medical diagnostics and treatment strategies (Caveliers et al., 2002).

Mechanism of Action

The mechanism of action of similar compounds involves the suppression of the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O3S.ClH/c1-3-26-15(6-7-22-26)19(27)25(9-8-24-10-12-29-13-11-24)20-23-17-16(28-2)5-4-14(21)18(17)30-20;/h4-7H,3,8-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTCJWGIQQQWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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